

Application Notes: Flow Cytometry Analysis of Grifolin-Induced Apoptosis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Grifolin**
Cat. No.: **B191361**

[Get Quote](#)

Introduction

Grifolin, a natural compound isolated from the mushroom *Albatrellus confluens*, has demonstrated significant anti-tumor properties in various cancer cell lines.^{[1][2][3]} One of the primary mechanisms underlying its anti-cancer activity is the induction of apoptosis, or programmed cell death.^{[1][3]} Flow cytometry is a powerful and widely used technique to analyze apoptosis by identifying the characteristic biochemical and physical changes in cells. This document provides detailed protocols for analyzing **Grifolin**-induced apoptosis using flow cytometry, targeting researchers, scientists, and professionals in drug development.

Mechanism of Grifolin-Induced Apoptosis

Grifolin has been shown to induce apoptosis through multiple signaling pathways. In human ovarian cancer cells (A2780), **Grifolin** treatment leads to the inactivation of the Akt and ERK1/2 signaling pathways.^{[1][4]} This inactivation is accompanied by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.^[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, including the cleavage of caspase-3 and PARP (Poly (ADP-ribose) polymerase).^{[1][3]} In nasopharyngeal carcinoma cells, **Grifolin** has also been found to upregulate the death-associated protein kinase 1 (DAPK1) via the p53 pathway, further contributing to its pro-apoptotic effects.^[5] Additionally, **Grifolin** can induce the generation of reactive oxygen species (ROS), which can also trigger apoptotic pathways.^[6]

Key Experimental Assays

Several flow cytometry-based assays are crucial for elucidating the apoptotic effects of **Grifolin**:

- Annexin V/Propidium Iodide (PI) Staining: To quantify the percentage of apoptotic and necrotic cells.
- Cell Cycle Analysis: To determine the effect of **Grifolin** on cell cycle progression.
- Mitochondrial Membrane Potential (MMP) Assay: To assess the disruption of mitochondrial function.
- Reactive Oxygen Species (ROS) Detection: To measure the levels of intracellular ROS.
- Western Blotting: To confirm the expression levels of key apoptosis-related proteins.

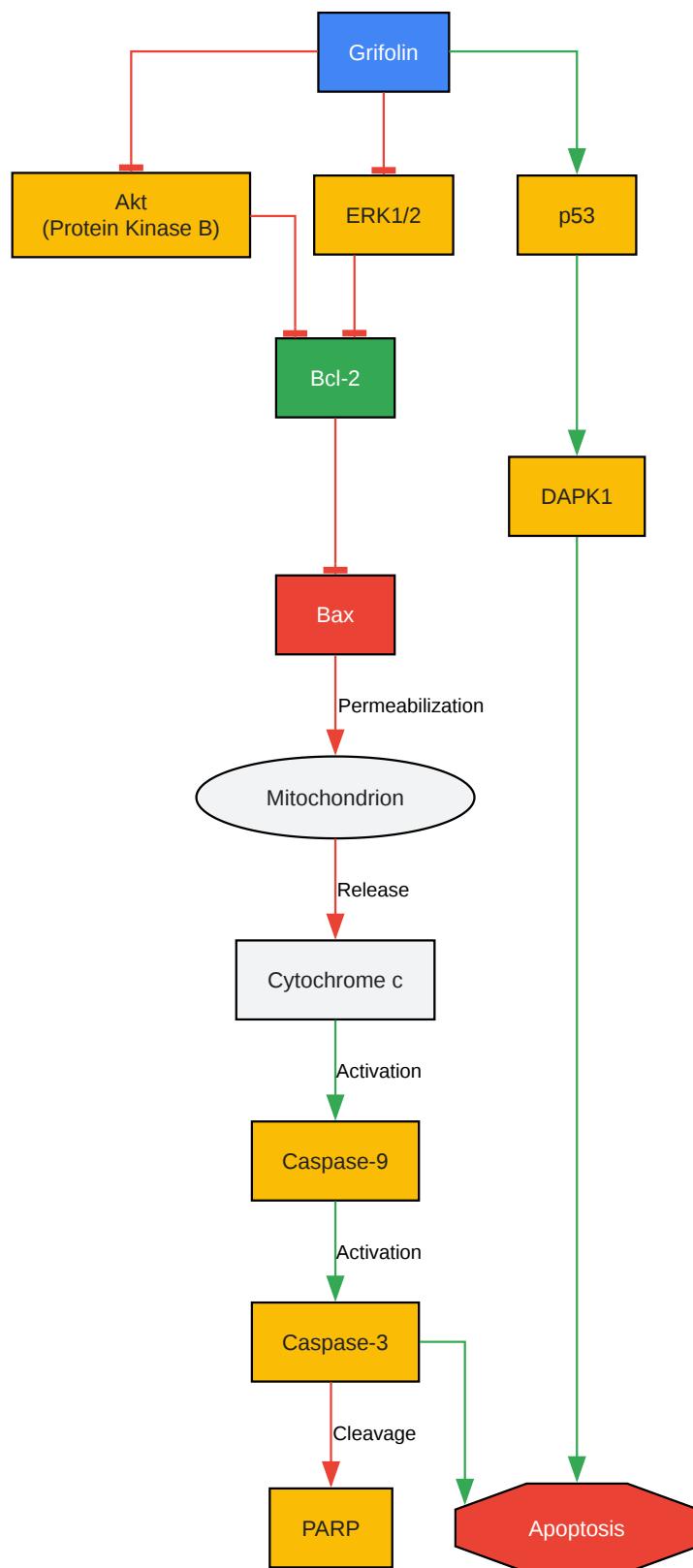
Data Presentation

The following tables summarize the quantitative data on the effects of **Grifolin** on apoptosis and cell cycle distribution in A2780 human ovarian cancer cells after 24 hours of treatment.

Table 1: Effect of **Grifolin** on Apoptosis in A2780 Cells

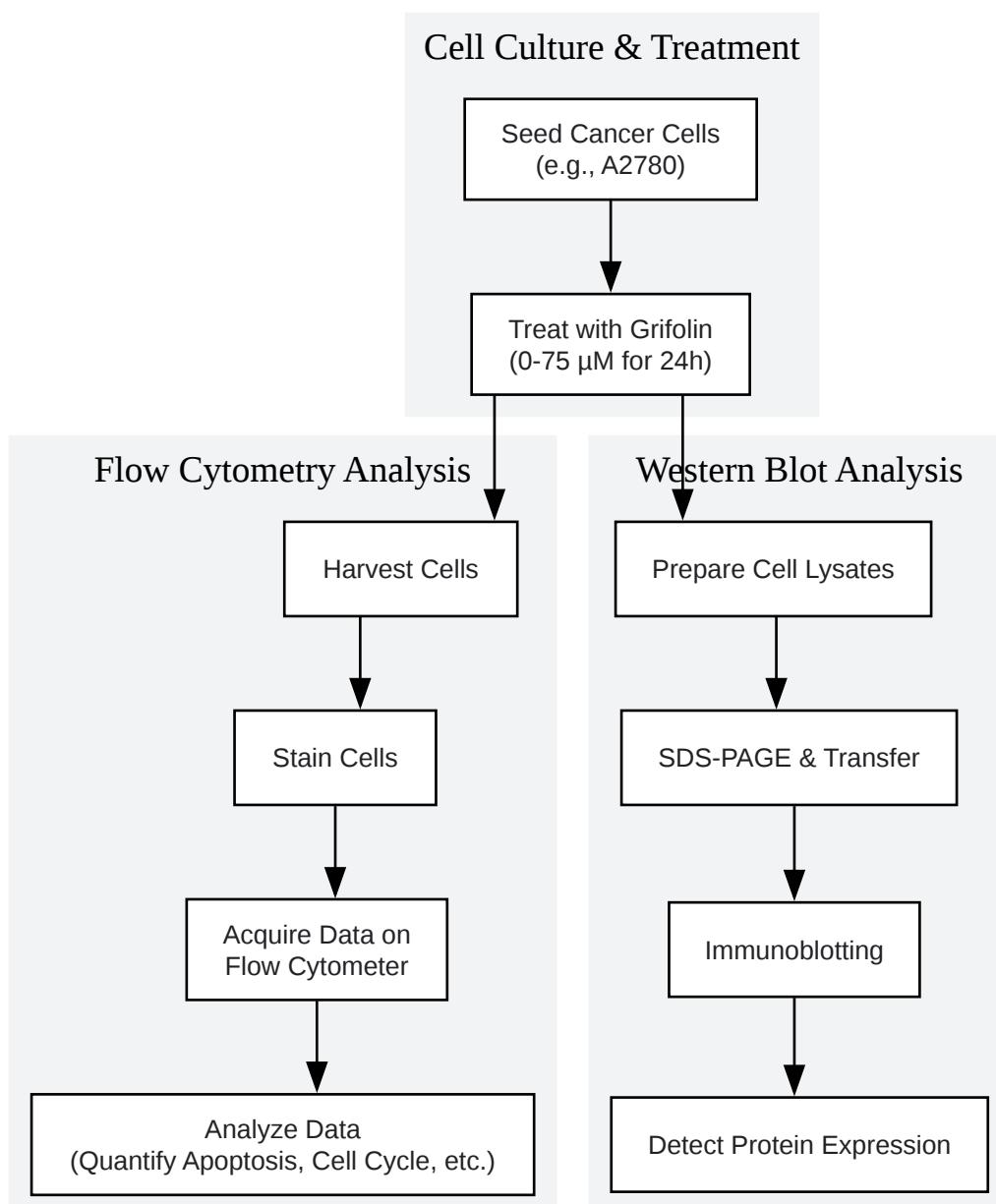
Grifolin Concentration (μM)	Early Apoptosis (%)	Late Apoptosis (%)	Total Apoptotic Cells (%)
0 (Control)	2.1 ± 0.3	1.5 ± 0.2	3.6 ± 0.5
25	8.7 ± 1.1	4.2 ± 0.6	12.9 ± 1.7
50	15.4 ± 2.0	8.9 ± 1.2	24.3 ± 3.2
75	28.6 ± 3.5	14.1 ± 1.8	42.7 ± 5.3

Data are presented as mean ± standard deviation from three independent experiments. Data is representative of typical results seen in literature.[\[1\]](#)


Table 2: Effect of **Grifolin** on Cell Cycle Distribution in A2780 Cells

Grifolin Concentration (μM)	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)
0 (Control)	55.2 ± 4.1	30.1 ± 2.5	14.7 ± 1.9
25	63.8 ± 4.9	25.3 ± 2.1	10.9 ± 1.4
50	71.5 ± 5.5	18.9 ± 1.7	9.6 ± 1.2
75	78.2 ± 6.1	12.4 ± 1.3	9.4 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.


Grifolin induces a G1 phase arrest in a dose-dependent manner.[\[1\]](#) Data is representative of typical results seen in literature.

Signaling Pathway and Experimental Workflow Diagrams

[Click to download full resolution via product page](#)

Grifolin-induced apoptosis signaling pathway.

[Click to download full resolution via product page](#)

General experimental workflow.

Experimental Protocols

Annexin V/PI Staining for Apoptosis Detection

This protocol is for the quantitative analysis of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
- Phosphate-Buffered Saline (PBS), ice-cold
- Flow cytometry tubes
- Micropipettes and tips
- Centrifuge
- Flow cytometer

Procedure:

- Cell Preparation:
 - Seed cells (e.g., A2780) in a 6-well plate and culture until they reach 70-80% confluence.
 - Treat cells with varying concentrations of **Grifolin** (e.g., 0, 25, 50, 75 μ M) for 24 hours.
 - Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then neutralize with complete medium.
 - Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
- Staining:
 - Wash the cells twice with ice-cold PBS.
 - Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1×10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

- Flow Cytometry Analysis:

- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the samples immediately by flow cytometry.
- Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained cells.
- Acquire at least 10,000 events per sample.
- Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis with Propidium Iodide

This protocol describes the analysis of cell cycle distribution by staining cellular DNA with Propidium Iodide (PI).[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
- 70% Ethanol, ice-cold
- Phosphate-Buffered Saline (PBS), ice-cold
- Flow cytometry tubes
- Micropipettes and tips
- Centrifuge
- Flow cytometer

Procedure:

- Cell Preparation and Fixation:

- Culture and treat cells with **Grifolin** as described in the Annexin V/PI protocol.
- Harvest the cells and wash once with ice-cold PBS.
- Resuspend the cell pellet in 1 mL of ice-cold PBS.
- While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
- Incubate the cells at -20°C for at least 2 hours (or overnight).
- Staining:
 - Centrifuge the fixed cells at 500 x g for 5 minutes.
 - Discard the ethanol and wash the cells once with ice-cold PBS.
 - Resuspend the cell pellet in 500 µL of PI staining solution.
 - Incubate for 30 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer.
 - Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1, S, and G2/M peaks.
 - Acquire at least 20,000 events per sample.
 - Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Mitochondrial Membrane Potential (MMP) Assay

This protocol utilizes the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.[15][16][17][18][19]

Materials:

- JC-1 Assay Kit (containing JC-1 dye and assay buffer)
- Phosphate-Buffered Saline (PBS)
- Flow cytometry tubes
- Micropipettes and tips
- Centrifuge
- Flow cytometer

Procedure:

- Cell Preparation and Staining:
 - Culture and treat cells with **Grifolin** as previously described.
 - Harvest the cells and resuspend them in complete medium at a concentration of 1×10^6 cells/mL.
 - Add JC-1 dye to a final concentration of 2 μ M.
 - Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
- Washing:
 - Centrifuge the cells at $400 \times g$ for 5 minutes at room temperature.
 - Discard the supernatant and wash the cells twice with assay buffer.
 - Resuspend the final cell pellet in 500 μ L of assay buffer.
- Flow Cytometry Analysis:
 - Analyze the samples immediately by flow cytometry.
 - Detect the green fluorescence of JC-1 monomers (emission ~529 nm) and the red fluorescence of JC-1 aggregates (emission ~590 nm).

- A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential.

Reactive Oxygen Species (ROS) Detection

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Materials:

- H2DCFDA probe
- Phosphate-Buffered Saline (PBS)
- Flow cytometry tubes
- Micropipettes and tips
- Centrifuge
- Flow cytometer

Procedure:

- Cell Preparation and Staining:
 - Culture and treat cells with **Grifolin**.
 - Harvest the cells and wash them once with PBS.
 - Resuspend the cells in pre-warmed PBS containing 5-10 μ M H2DCFDA.
 - Incubate for 30 minutes at 37°C in the dark.
- Washing:
 - Centrifuge the cells at 400 x g for 5 minutes.
 - Discard the supernatant and wash the cells twice with PBS to remove excess probe.

- Resuspend the final cell pellet in 500 µL of PBS.
- Flow Cytometry Analysis:
 - Analyze the samples immediately by flow cytometry using the FITC channel (excitation ~488 nm, emission ~525 nm).
 - An increase in green fluorescence intensity indicates an increase in intracellular ROS levels.

Western Blot Analysis of Apoptosis Markers

This protocol is for the detection of key apoptosis-related proteins by Western blotting.[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

Materials:

- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
- HRP-conjugated secondary antibodies
- ECL detection reagent
- Chemiluminescence imaging system

Procedure:

- Protein Extraction and Quantification:
 - Culture and treat cells with **Grifolin**.
 - Lyse the cells in RIPA buffer on ice.
 - Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant and determine the protein concentration using a BCA assay.
- SDS-PAGE and Protein Transfer:
 - Denature the protein samples by boiling in Laemmli buffer.
 - Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection:
 - Wash the membrane with TBST.
 - Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
 - Use a loading control (e.g., β-actin) to ensure equal protein loading.

References

- 1. Grifolin induces apoptosis and promotes cell cycle arrest in the A2780 human ovarian cancer cell line via inactivation of the ERK1/2 and Akt pathways - PMC
[pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms - PMC
[pmc.ncbi.nlm.nih.gov]
- 4. Grifolin induces apoptosis and promotes cell cycle arrest in the A2780 human ovarian cancer cell line via inactivation of the ERK1/2 and Akt pathways - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 5. Grifolin, a potent antitumour natural product upregulates death-associated protein kinase 1 DAPK1 via p53 in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. nanocollect.com [nanocollect.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. bio-protocol.org [bio-protocol.org]
- 16. en.bio-protocol.org [en.bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 21. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]
- 23. abcam.cn [abcam.cn]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Flow Cytometry Analysis of Grifolin-Induced Apoptosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191361#flow-cytometry-analysis-of-grifolin-induced-apoptosis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com